2-(2-Bromo-4-methylphenoxy)acetamide

Overview

Description

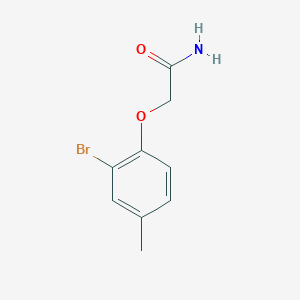

2-(2-Bromo-4-methylphenoxy)acetamide: is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of acetamide and contains a bromo-substituted phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromo-4-methylphenoxy)acetamide typically involves the reaction of 2-bromo-4-methylphenol with chloroacetyl chloride, followed by the reaction with ammonia or an amine to form the acetamide derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromo-4-methylphenoxy)acetamide can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.

Reduction: The compound can be reduced to form the corresponding amine or alcohol.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild to moderate conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

Nucleophilic substitution: Products include azides, thiocyanates, and ethers.

Oxidation: Products include carboxylic acids and aldehydes.

Reduction: Products include amines and alcohols.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis

2-(2-Bromo-4-methylphenoxy)acetamide serves as a crucial building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of derivatives with varied functionalities.

- Oxidation : The methyl group can be oxidized to yield carboxylic acids or aldehydes, expanding the compound's utility in synthetic pathways.

- Reduction : The compound can be reduced to generate corresponding amines or alcohols, which may exhibit different biological activities.

These reactions allow for the modification of this compound to create derivatives with potentially distinct properties and applications.

Biological Research

Precursor for Bioactive Molecules

In biological research, this compound is used as a precursor for synthesizing bioactive molecules. Its ability to interact with specific molecular targets makes it valuable in studies related to:

- Enzyme Inhibition : Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways.

- Protein Interactions : The compound can disrupt protein-protein interactions, influencing cellular signaling pathways.

Medicinal Chemistry

Potential Therapeutic Applications

The medicinal chemistry field has shown interest in this compound due to its potential therapeutic applications. Preliminary studies suggest:

- Anticancer Activity : Derivatives of this compound have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth.

- Treatment of Metabolic Disorders : The compound may play a role in developing treatments for conditions such as diabetes and obesity by functioning as an enzyme inhibitor.

Industrial Applications

Specialty Chemicals and Materials Production

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. It may find applications in:

- Development of New Polymers : The compound's unique chemical properties make it suitable for creating advanced polymeric materials.

- Coatings and Adhesives : Its reactivity allows it to be incorporated into formulations for coatings and adhesives with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-methylphenoxy)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or proteins, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

- 2-(2-Bromo-4-methylphenoxy)-N-(2-methylphenyl)acetamide

- 2-(2-Bromo-4-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide

- 2-(2-Bromo-4-methylphenoxy)-N-(2-(3,4-dimethoxyphenyl)ethyl)acetamide

Uniqueness: 2-(2-Bromo-4-methylphenoxy)acetamide is unique due to its specific substitution pattern and the presence of both bromo and methyl groups on the phenoxy ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .

Biological Activity

2-(2-Bromo-4-methylphenoxy)acetamide is an organic compound characterized by its unique structure, which includes a bromo-substituted phenoxy group and an acetamide moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C9H10BrNO2

- Molecular Weight : 244.08 g/mol

- CAS Number : 102066-01-3

- Structure : The compound features a bromine atom attached to a methyl-substituted phenoxy group, which is linked to an acetamide functional group.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may function through:

- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes that play crucial roles in various metabolic pathways.

- Protein Interactions : It may disrupt protein-protein interactions, affecting cellular signaling pathways.

Anticancer Activity

Studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, related compounds have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth.

Anti-inflammatory Effects

Research has indicated that compounds similar to this compound possess anti-inflammatory properties. These effects are likely mediated through the inhibition of pro-inflammatory cytokines and oxidative stress markers.

| Study Reference | Compound Tested | Findings |

|---|---|---|

| Acetamide derivatives | Inhibited inflammation-related cytokines in animal models. |

Case Studies

- Anticancer Drug Development : A study focused on the synthesis of various acetamide derivatives, including this compound, highlighted their potential as anticancer agents. The mechanism involved targeting specific pathways related to cell cycle regulation and apoptosis.

- Inflammation Models : In a model of adjuvant-induced arthritis, compounds derived from the acetamide framework were shown to significantly reduce inflammation markers, suggesting therapeutic potential in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-Bromo-4-methylphenoxy)acetamide, and what key reaction parameters influence yield?

- Methodological Answer : The compound is typically synthesized via esterification of 2-(2-bromo-4-methylphenoxy)acetic acid with tert-butyl alcohol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Key parameters include temperature control (60–80°C), reaction time (12–24 hours), and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography or recrystallization improves purity .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms aromatic proton environments and bromine-induced deshielding effects (e.g., δ 7.2–7.8 ppm for aromatic protons) .

- IR Spectroscopy : Detects carbonyl (C=O) stretching at ~1680–1720 cm⁻¹ and amide N-H vibrations at ~3300 cm⁻¹ .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 286.05 [M+H]⁺) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- First Aid : In case of skin contact, wash immediately with soap and water; for eye exposure, irrigate for 15 minutes and consult an ophthalmologist .

- Ventilation : Work in a fume hood to avoid inhalation of dust or vapors .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound?

- Methodological Answer :

- Catalyst Screening : Test alternative catalysts (e.g., DMAP) to enhance esterification efficiency.

- Solvent Optimization : Compare polar aprotic solvents (e.g., DMF vs. acetonitrile) to reduce side reactions .

- In-line Monitoring : Use TLC or HPLC to track reaction progress and identify intermediates .

Q. How should researchers address discrepancies between experimental and theoretical NMR data for this compound?

- Methodological Answer :

- Computational Validation : Employ density functional theory (DFT) to simulate NMR spectra (e.g., using Gaussian or ADF software) and compare with experimental data.

- Isotopic Labeling : Use deuterated analogs to resolve overlapping signals in crowded spectral regions .

Q. What computational methods are effective in predicting the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzyme targets (e.g., kinases or proteases) .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .

Q. How does the crystal structure of related brominated acetamides inform reactivity studies of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX software. For example, N-(2-Bromo-4-methylphenyl) analogs show planar aromatic rings with Br···O interactions influencing stability .

- Thermogravimetric Analysis (TGA) : Correlate thermal stability with crystallographic data to predict decomposition pathways.

Q. What experimental strategies validate the enzyme inhibition mechanisms of this compound?

- Methodological Answer :

- Kinetic Assays : Measure IC₅₀ values via fluorometric or colorimetric assays (e.g., NADH depletion for dehydrogenases).

- Surface Plasmon Resonance (SPR) : Quantify binding affinities (KD) to target proteins in real-time .

- Mutagenesis Studies : Identify critical binding residues by comparing wild-type and mutant enzyme activities .

Properties

IUPAC Name |

2-(2-bromo-4-methylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-6-2-3-8(7(10)4-6)13-5-9(11)12/h2-4H,5H2,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKBRNCLZMLTJDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50358169 | |

| Record name | 2-(2-bromo-4-methylphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102066-01-3 | |

| Record name | 2-(2-bromo-4-methylphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.